FKBP51 F67V vs. Wild-Type Binding Affinity
Ligand2 selectively binds to the FKBP51 F67V mutant with low nanomolar affinity (Ki = 8 nM) while exhibiting no detectable binding to wild-type FKBP51 (Ki > 50,000 nM) [1]. This is in stark contrast to the gold-standard FKBP51 inhibitor SAFit2, which potently binds the wild-type protein (Ki = 6 nM) but does not discriminate the F67V mutant .
| Evidence Dimension | Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 8 nM (FKBP51 F67V) |
| Comparator Or Baseline | Wild-type FKBP51: Ki > 50,000 nM; SAFit2 for FKBP51 WT: Ki = 6 nM |
| Quantified Difference | >6,250-fold selectivity for FKBP51 F67V over wild-type FKBP51 |
| Conditions | Biochemical fluorescence polarization assay using 3 nM fluorescent tracer and 2 nM purified human protein. |
Why This Matters
This is the defining feature for procurement: Ligand2 is the only commercially available tool compound that enables the selective interrogation of the FKBP51 F67V mutant pathway, which is impossible with standard FKBP51 inhibitors.
- [1] BindingDB. BDBM50621733 (CHEMBL5420939) Affinity Data. Ki: 8 nM for FKBP51 F67V, Ki: >50,000 nM for FKBP51 WT. View Source
